8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC13824975
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrClN3 |
|---|---|
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-3-9-10-6(4)11/h1-3H |
| Standard InChI Key | LCUSPASWWQTVDE-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NN=CN2C(=C1)Cl)Br |
| Canonical SMILES | C1=C(C2=NN=CN2C(=C1)Cl)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s structure consists of a triazolo[4,3-a]pyridine scaffold substituted with bromine and chlorine at positions 8 and 5, respectively (Figure 1). Its IUPAC name is 8-bromo-5-chloro-[1, triazolo[4,3-a]pyridine, and its SMILES notation is .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
General Synthesis Routes
The synthesis typically involves cyclization and halogenation steps. A representative pathway includes:
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Hydrazine Derivatization: Reacting 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine .
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Chloroacetylation: Treating 2-hydrazinopyridine with chloroacetyl chloride to yield an intermediate amide .
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Cyclization: Using to induce cyclization, forming the triazolo[4,3-a]pyridine core .
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Halogenation: Introducing bromine and chlorine via electrophilic substitution or metal-catalyzed cross-coupling .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazine Derivatization | Hydrazine hydrate, 100°C, 48h | 65–70 |
| Cyclization | , reflux, 6h | 80–85 |
| Halogenation | , , DCM | 60–70 |
Biological and Pharmacological Applications
Enzyme Inhibition
The compound’s triazole ring enables coordination with heme-containing enzymes. Studies highlight its potential as:
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IDO1 Inhibitors: Modulates immune response by blocking tryptophan metabolism .
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mGluR2 Modulators: Acts as a positive allosteric modulator for glutamate receptors, relevant in treating neurological disorders .
Antimicrobial Activity
Derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 7.2–15 µg/mL . The bromine and chlorine substituents enhance membrane permeability and target binding.
Table 3: Biological Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| IDO1 Enzyme | Cell-free assay | 0.8 µM | |
| mGluR2 Receptor | Calcium flux assay | 120 nM | |
| S. aureus | Broth microdilution | 7.2 µg/mL |
Industrial and Research Applications
Material Science
Used as a precursor for luminescent materials due to its rigid π-conjugated system. Derivatives exhibit quantum yields up to 0.45 in OLED prototypes.
Agricultural Chemistry
Shows herbicidal activity against Echinochloa crusgalli at 37.5–150 g/ha, with selectivity for monocot crops .
Future Directions and Challenges
Unresolved Issues
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Synthetic Scalability: Current methods suffer from low yields in halogenation steps (≤70%) .
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In Vivo Toxicity: Limited data on long-term metabolic effects .
Emerging Opportunities
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